Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro-
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Overview
Description
Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- is a heterocyclic compound that features both imidazole and cyclopentane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl chloride with cyclopentanone in the presence of a base to form an intermediate, which is then cyclized using an imidazole derivative . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application, but common targets include enzymes involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with similar chemical properties.
Benzimidazole: Contains a fused benzene ring, offering different biological activities.
Thiazole: Another heterocyclic compound with sulfur, providing unique reactivity.
Uniqueness
Cyclopentimidazole, 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro- is unique due to its combined cyclopentane and imidazole rings, which confer distinct chemical and biological properties
Biological Activity
Cyclopentimidazole, specifically 2-chloro-1-(4-chlorophenyl)-1,4,5,6-tetrahydro-, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by recent research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₉H₈Cl₂N
- Molecular Weight : 203.07 g/mol
- CAS Number : [insert CAS number if available]
This compound features a cyclopentimidazole core with a chloro-substituted phenyl group, contributing to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including cyclopentimidazole. For instance:
- Mechanism of Action : Cyclopentimidazole has been shown to induce apoptosis in cancer cells by inhibiting key signaling pathways such as PI3K/AKT/mTOR. This leads to cell cycle arrest and reduced cell proliferation in various cancer types, particularly colorectal cancer .
- Case Study : A study involving a derivative of cyclopentimidazole demonstrated significant cytotoxic effects against HCT116 and SW480 colorectal cancer cell lines. The IC50 values were reported at approximately 1.74 μM and 2 μM respectively, indicating potent activity against these cancer cells .
Antimicrobial Activity
Cyclopentimidazole also exhibits notable antimicrobial properties:
- Broad-Spectrum Activity : Research indicates that imidazole derivatives can effectively target a range of pathogens, including bacteria and fungi. For example, compounds similar to cyclopentimidazole have shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 2 to 32 μg/mL .
- Specific Findings : In vitro tests have revealed that certain derivatives possess strong antifungal activity against Candida albicans, with MIC values as low as 8 μg/mL. This suggests potential applications in treating fungal infections .
Anti-inflammatory Properties
The anti-inflammatory effects of cyclopentimidazole derivatives are also noteworthy:
- Mechanism : These compounds may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This action could be beneficial in conditions characterized by chronic inflammation .
Summary of Biological Activities
Properties
CAS No. |
1049118-68-4 |
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Molecular Formula |
C12H10Cl2N2 |
Molecular Weight |
253.12 g/mol |
IUPAC Name |
2-chloro-3-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[d]imidazole |
InChI |
InChI=1S/C12H10Cl2N2/c13-8-4-6-9(7-5-8)16-11-3-1-2-10(11)15-12(16)14/h4-7H,1-3H2 |
InChI Key |
FAYXMQXNGXMGGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N(C(=N2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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